

Application Notes and Protocols: Utilizing 2-MeS-ATP to Investigate Endothelial Cell Function

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Compound of Interest		
Compound Name:	2-MeS-ATP	
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These application notes provide a comprehensive guide for utilizing 2-Methylthioadenosine triphosphate (**2-MeS-ATP**), a potent and selective agonist for the P2Y1 purinergic receptor, to investigate various aspects of endothelial cell (EC) function. The following sections detail the underlying signaling pathways, provide step-by-step experimental protocols, and present quantitative data from relevant studies.

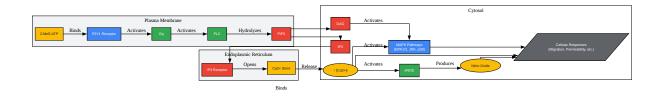
Introduction

Endothelial cells form the critical interface between circulating blood and the vessel wall, playing a pivotal role in cardiovascular homeostasis. Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, is a key regulatory mechanism of endothelial function. **2-MeS-ATP**, a stable analog of ATP, is an invaluable tool for specifically probing the P2Y1 receptor-mediated signaling cascade and its physiological consequences in endothelial cells. Activation of the P2Y1 receptor is implicated in processes such as vasodilation, inflammation, and angiogenesis.

Mechanism of Action: The P2Y1 Receptor Signaling Pathway



2-MeS-ATP binding to the Gq-protein coupled P2Y1 receptor on the endothelial cell surface initiates a well-defined signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium concentration ([Ca2+]i) is a primary downstream signal that mediates a variety of cellular responses.[1][2] Additionally, P2Y1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38 kinase, which are crucial for processes like cell migration.[3]



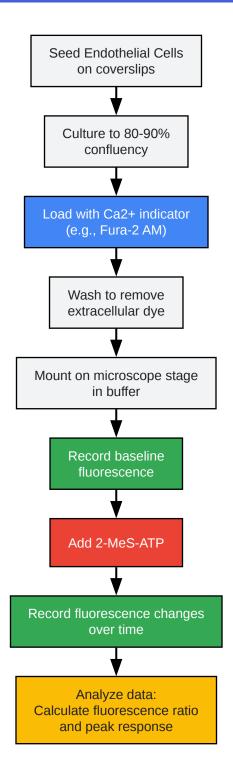
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Figure 1: 2-MeS-ATP signaling cascade in endothelial cells.

Key Applications and Experimental Protocols Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay directly measures the primary downstream effect of P2Y1 receptor activation.





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Figure 2: Workflow for intracellular calcium imaging.

Protocol:



- Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells onto glass coverslips and culture until they reach 80-90% confluency.
- Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as 3-5 μM Fura-2 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
- Washing: Gently wash the cells twice with the buffer to remove any extracellular dye.
- Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
- Baseline Measurement: Perfuse the cells with buffer and record the baseline fluorescence for 2-5 minutes.
- Stimulation: Add **2-MeS-ATP** at the desired concentration to the perfusion buffer.
- Data Acquisition: Record the changes in fluorescence intensity over time. For Fura-2, this
 involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the
 emission at ~510 nm.
- Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine the relative changes in intracellular calcium concentration.

Nitric Oxide (NO) Production Assay

This assay measures a key vasodilator produced by endothelial cells in response to P2Y1 stimulation.

Protocol:

- Cell Culture: Culture endothelial cells in multi-well plates to confluency.
- Pre-incubation: Wash the cells with a suitable buffer and pre-incubate with L-arginine (the substrate for NO synthase) if necessary.
- Stimulation: Treat the cells with various concentrations of **2-MeS-ATP** for a defined period (e.g., 30 minutes). Include a negative control (buffer alone) and a positive control (e.g.,



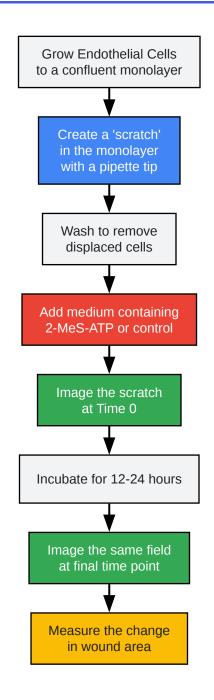
acetylcholine or a calcium ionophore).

- Sample Collection: Collect the cell culture supernatant.
- NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system. This involves a colorimetric reaction that can be quantified using a spectrophotometer at ~540 nm.
- Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the experimental samples. Normalize the results to the total protein content of the cells in each well.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of **2-MeS-ATP** on the migratory capacity of endothelial cells, a crucial process in angiogenesis and vessel repair.[3][4]





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Figure 3: Workflow for the wound healing/scratch assay.

Protocol:

 Cell Seeding: Grow endothelial cells in a multi-well plate until a confluent monolayer is formed.



- Wound Creation: Use a sterile pipette tip (p200) to create a linear "scratch" or wound in the center of the monolayer.[5]
- Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any detached cells.[5]
- Treatment: Add fresh culture medium containing the desired concentration of 2-MeS-ATP or vehicle control.
- Imaging (Time 0): Immediately acquire images of the scratch at defined locations using a phase-contrast microscope.
- Incubation: Incubate the plate at 37°C in a CO2 incubator for a period of 12-24 hours to allow for cell migration.
- Imaging (Final): After the incubation period, acquire images of the same locations as in step
 5.
- Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The extent of cell migration is determined by the percentage of wound closure.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of **2-MeS-ATP** on endothelial cells.

Table 1: Dose-Response of **2-MeS-ATP** on Intracellular Calcium



Cell Type	Parameter	Value	Reference
Brain Capillary Endothelial Cells	EC50 for [Ca2+]i increase	27 nM	[6]
Human Umbilical Vein Endothelial Cells	Concentration for [Ca2+]i increase	Not specified	[1]
Rat Gastric Microvascular ECs	Concentration for [Ca2+]i increase	10 μΜ	[4]

Table 2: Concentrations of 2-MeS-ATP Used in Functional Assays

Assay	Cell Type	2-MeS-ATP Concentration	Observed Effect	Reference
Leukocyte Adhesion	Rat Mesenteric Endothelial Cells	60 μΜ	Increased leukocyte adhesion	[7]
Cell Permeability	Human Umbilical Vein Endothelial Cells	Not specified	Enhanced macromolecular permeability	[1]
Cell Migration (Wound Repair)	Human Umbilical Vein Endothelial Cells	Not specified	Stimulated migration	[3]
MAPK Activation (pERK1/2)	Human Umbilical Vein Endothelial Cells	Not specified	Increased phosphorylation	[3]

Conclusion

2-MeS-ATP is a powerful pharmacological tool for elucidating the role of P2Y1 receptor signaling in endothelial cell biology. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms governing vascular function and to explore the potential of the P2Y1 receptor as a therapeutic target in cardiovascular diseases.







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